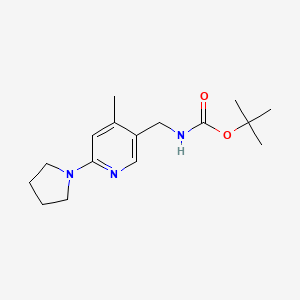

tert-Butyl ((4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC15853938

Molecular Formula: C16H25N3O2

Molecular Weight: 291.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H25N3O2 |

|---|---|

| Molecular Weight | 291.39 g/mol |

| IUPAC Name | tert-butyl N-[(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C16H25N3O2/c1-12-9-14(19-7-5-6-8-19)17-10-13(12)11-18-15(20)21-16(2,3)4/h9-10H,5-8,11H2,1-4H3,(H,18,20) |

| Standard InChI Key | DFYONJVFAHCAAH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyridine ring substituted at the 3- and 4-positions with a methyl group and a pyrrolidine ring, respectively. A methylene bridge connects the pyridine’s 3-position to a tert-butyl carbamate group. The pyrrolidine moiety introduces a five-membered saturated ring with one nitrogen atom, enhancing the molecule’s conformational flexibility and potential for hydrogen bonding.

IUPAC Name

The systematic name, tert-butyl N-[(4-methyl-6-pyrrolidin-1-ylpyridin-3-yl)methyl]carbamate, reflects its substituents’ positions and functional groups.

Structural Descriptors

-

SMILES:

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)N2CCCC2 -

InChIKey:

DFYONJVFAHCAAH-UHFFFAOYSA-N

These identifiers facilitate precise chemical database searches and computational modeling.

Comparative Analysis with Analogues

A structurally related compound, tert-butyl ((2-methyl-6-(4-methylpiperazin-1-yl)pyridin-3-yl)methyl)carbamate (PubChem CID: 102546279), replaces pyrrolidine with a 4-methylpiperazine group, altering electronic and steric properties . Piperazine’s additional nitrogen atom may enhance solubility but reduce lipophilicity compared to pyrrolidine .

| Compound Name | Molecular Formula | Substituent at Pyridine 6-Position | Molecular Weight (g/mol) |

|---|---|---|---|

| Query Compound | C₁₆H₂₅N₃O₂ | Pyrrolidin-1-yl | 291.39 |

| Piperazine Analogue | C₁₇H₂₈N₄O₂ | 4-Methylpiperazin-1-yl | 320.40 |

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a two-step protocol:

-

Preparation of (4-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)methanol: The pyridine core is functionalized via nucleophilic substitution or cross-coupling reactions.

-

Carbamate Formation: The alcohol intermediate reacts with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) to install the carbamate group.

Reaction Conditions

-

Temperature: 0–25°C (room temperature for Boc protection).

-

Catalyst: 4-Dimethylaminopyridine (DMAP).

-

Yield: ~70–85% after purification via column chromatography.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors optimize mixing and heat transfer, reducing reaction times. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their compatibility with Boc chemistry.

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP (octanol-water partition coefficient) is estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL at 25°C) due to the hydrophobic tert-butyl group.

Stability Profile

-

Thermal Stability: Stable up to 150°C (differential scanning calorimetry).

-

Hydrolytic Sensitivity: The carbamate bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, releasing CO₂ and the parent amine.

Comparative Analysis with Structural Analogues

Carbamate Derivatives

-

(S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate (Ambeed, CAS 173340-26-6): Lacks the pyridine ring but shares the pyrrolidine-carbamate motif, reducing planarity and altering target selectivity .

-

Piperidine Analogues: Replacing pyrrolidine with piperidine increases ring size and basicity (pKa ~10.5 vs. ~11.5), affecting membrane permeability .

| Parameter | Query Compound | (S)-tert-Butyl (pyrrolidin-3-ylmethyl)carbamate |

|---|---|---|

| Molecular Formula | C₁₆H₂₅N₃O₂ | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 291.39 | 200.28 |

| Key Feature | Pyridine-pyrrolidine core | Pyrrolidine-carbamate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume